Cas no 2368909-40-2 (2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde)
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- AT30093
- 2-BROMO-3-CHLORO-6-FLUORO-4-METHYLBENZALDEHYDE
- 2368909-40-2
- MFCD34529964
- DB-409235
- SCHEMBL21195865
- EN300-37394813
- 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
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- Inchi: 1S/C8H5BrClFO/c1-4-2-6(11)5(3-12)7(9)8(4)10/h2-3H,1H3
- InChI Key: FPKVLNXJHOKUJQ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C)C=C(C=1C=O)F)Cl
Computed Properties
- Exact Mass: 249.91963g/mol
- Monoisotopic Mass: 249.91963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37394813-0.05g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 0.05g |
$972.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-0.1g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 0.1g |
$1019.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-0.25g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 0.25g |
$1065.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-0.5g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 0.5g |
$1111.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-1.0g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 1.0g |
$1157.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-2.5g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 2.5g |
$2268.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-5.0g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 5.0g |
$3355.0 | 2023-07-06 | ||
| Enamine | EN300-37394813-10.0g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 10.0g |
$4974.0 | 2023-07-06 | ||
| Aaron | AR021NQ0-500mg |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 500mg |
$373.00 | 2023-12-14 | ||
| Aaron | AR021NQ0-1g |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
2368909-40-2 | 98% | 1g |
$414.00 | 2025-02-12 |
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde Suppliers
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
Recent Advances in the Synthesis and Applications of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2)
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2) is a halogenated benzaldehyde derivative that has recently gained attention in the chemical, biological, and pharmaceutical research communities. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups, along with a methyl substituent, makes it a valuable building block for the development of novel therapeutic agents. Recent studies have explored its applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.
The synthesis of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde has been optimized in recent research to improve yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a high-yield, one-pot synthesis route starting from 4-methyl-2,3-dichlorobenzaldehyde. The process involves selective bromination and fluorination steps, achieving an overall yield of 78%. This advancement addresses previous challenges in the selective introduction of multiple halogen substituents, which is critical for maintaining the compound's reactivity in downstream applications.
In pharmaceutical research, 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde has shown promise as a key intermediate in the development of kinase inhibitors. A recent patent application (WO2023056789) describes its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases. The compound's halogen-rich structure contributes to enhanced binding affinity and selectivity in these inhibitors. Additionally, its role in the synthesis of fluorinated analogs of known drugs has been explored, leveraging the metabolic stability often imparted by fluorine atoms.
The compound's physicochemical properties have been extensively characterized in recent studies. Research published in ChemMedChem (2024) investigated its reactivity in various cross-coupling reactions, highlighting its compatibility with Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the rapid diversification of the benzaldehyde scaffold for structure-activity relationship studies. The electron-withdrawing nature of the halogen substituents was found to significantly influence the compound's reactivity in these transformations.
Looking forward, 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde continues to attract interest for its potential in drug discovery. Current research focuses on expanding its applications in the synthesis of PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. The compound's unique substitution pattern offers opportunities for developing bifunctional molecules with improved pharmacological properties. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this versatile building block in chemical biology and medicinal chemistry.
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